molecular formula C9H11BrO B2558199 4-(bromomethyl)-2-methoxy-1-methylbenzene CAS No. 122488-92-0

4-(bromomethyl)-2-methoxy-1-methylbenzene

Cat. No.: B2558199
CAS No.: 122488-92-0
M. Wt: 215.09
InChI Key: HOMQOZDFTLOMCR-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-methoxy-1-methylbenzene is an organic compound with the molecular formula C9H11BrO It is a derivative of toluene, where the methyl group is substituted with a bromomethyl group and a methoxy group is attached to the benzene ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-2-methoxy-1-methylbenzene typically involves the bromination of 2-methoxy-1-methylbenzene (also known as o-anisole). One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of bromine and a suitable catalyst under controlled temperature and pressure conditions can also be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-methoxy-1-methylbenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding methyl derivative.

Scientific Research Applications

4-(Bromomethyl)-2-methoxy-1-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for labeling or probing biological systems.

    Medicine: Potential use in the development of new drugs or as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a methoxy group.

    4-(Bromomethyl)-2,6-dimethoxy-1-methylbenzene: Similar structure with additional methoxy groups.

    4-(Chloromethyl)-2-methoxy-1-methylbenzene: Similar structure with a chlorine atom instead of a bromine atom.

Uniqueness

4-(Bromomethyl)-2-methoxy-1-methylbenzene is unique due to the presence of both a bromomethyl and a methoxy group on the benzene ring, which imparts specific reactivity and properties. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

4-(bromomethyl)-2-methoxy-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-7-3-4-8(6-10)5-9(7)11-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMQOZDFTLOMCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CBr)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 18.3 g (0.12 mol) of 3-methoxy4-methylbenzyl alcohol in 150 mL of Et2O was treated with 23.8 g (0.12 mol) of BaCO3 and the mixture cooled in ice. This was treated dropwise with 5.8 mL (0.06 mol) of PBr3. After stirring at 0° C. for 15 minutes, the mixture was allowed to stir at room temperature overnight. The mixture was filtered and the solid washed with Et2O. The Et2O was washed with saturated NaHCO3, then with saturated NaCl. Drying over MgSO4 and removal of the solvent under reduced pressure left 24.17 g (93.5% yield) of the product as an oil. The structure was confirmed by NMR spectroscopy.
Quantity
18.3 g
Type
reactant
Reaction Step One
[Compound]
Name
BaCO3
Quantity
23.8 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
5.8 mL
Type
reactant
Reaction Step Two
Yield
93.5%

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